Product packaging for 3-(Chloromethyl)-1-ethoxy-3-ethylpentane(Cat. No.:)

3-(Chloromethyl)-1-ethoxy-3-ethylpentane

Cat. No.: B13645899
M. Wt: 192.72 g/mol
InChI Key: BPVMQDCOTGZFBD-UHFFFAOYSA-N
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Description

Significance of Branched Hydrocarbon Skeletons in Synthetic Chemistry

Branched hydrocarbon skeletons are a ubiquitous feature in a multitude of organic molecules, imparting distinct physical and chemical properties. Unlike their linear counterparts, branched alkanes exhibit differences in boiling points, melting points, and viscosity. The introduction of branching lowers the surface area of the molecule, leading to weaker intermolecular van der Waals forces and consequently, lower boiling points.

From a synthetic standpoint, the construction of branched alkanes is a key objective in the assembly of complex natural products and pharmaceutically active compounds. The steric hindrance introduced by branching can direct the stereochemical outcome of reactions at or near the branched center, a crucial aspect in the synthesis of enantiomerically pure substances. Furthermore, the presence of tertiary or quaternary carbon centers, as is the case in the 3-position of 3-(Chloromethyl)-1-ethoxy-3-ethylpentane, can confer increased metabolic stability to drug molecules by blocking sites susceptible to enzymatic degradation.

Role of Ether Linkages in Molecular Architecture and Functional Group Interconversions

Ether linkages (R-O-R') are integral to the structure of many biologically active compounds and are prized for their relative chemical stability. byjus.combritannica.com The oxygen atom of an ether is a hydrogen bond acceptor, which can significantly influence the solubility of a molecule in protic solvents and its binding affinity to biological targets. britannica.com This ability to participate in hydrogen bonding is a critical consideration in drug design.

In synthetic chemistry, the ether functional group is often employed as a protecting group for alcohols due to its inertness to many reagents. The Williamson ether synthesis, a classic and versatile method, allows for the formation of ethers from an alcohol and an alkyl halide. byjus.comwikipedia.org This reaction is fundamental to the construction of both simple and complex ether-containing molecules. Ethers are generally unreactive towards many bases and nucleophiles, making them robust components in multi-step synthetic sequences. byjus.com However, they can be cleaved under harsh acidic conditions, typically with strong acids like HI or HBr, which allows for their removal or conversion to other functional groups when necessary. byjus.com

Chloromethyl Functionality as a Strategic Synthetic Handle

The chloromethyl group (-CH2Cl) is a valuable functional group in organic synthesis, serving as a versatile synthetic handle for the introduction of a wide range of other functionalities. As a primary alkyl halide, the carbon atom of the chloromethyl group is electrophilic and susceptible to nucleophilic substitution reactions (SN2). This allows for the facile displacement of the chlorine atom by a variety of nucleophiles, including amines, cyanides, azides, and alkoxides, thereby enabling the construction of more complex molecules.

The reactivity of the chloromethyl group makes it a key component in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, it can be used to alkylate phenols, thiols, and other nucleophilic species. The presence of this functional group in a molecule like this compound provides a clear and predictable site for further chemical elaboration.

Contextualizing this compound within Complex Molecule Synthesis

While there is a notable absence of specific research literature detailing the synthesis or application of this compound, its structure suggests a role as a specialized building block in organic synthesis. The molecule combines a sterically hindered core, an ether linkage, and a reactive chloromethyl group. This trifecta of features could be strategically employed in the synthesis of complex target molecules.

A plausible synthetic approach to this compound would likely involve a multi-step sequence. One potential route could begin with the synthesis of a tertiary alcohol, such as 3-ethyl-1-pentanol, which could then be converted to its corresponding chloride at the 3-position. Subsequent etherification of the primary alcohol at the 1-position would yield the final product. Alternatively, a Williamson ether synthesis could be envisioned between an appropriate alkoxide and a haloalkane.

The combination of a branched, lipophilic core with a polar ether linkage and a reactive chloromethyl group suggests that this compound could be a useful intermediate for creating molecules with tailored properties. For example, the ethoxy group could enhance solubility, while the branched pentane (B18724) skeleton provides steric bulk. The chloromethyl group then offers a site for attachment to a larger molecular scaffold or for the introduction of a pharmacophore.

Data Tables

Due to the limited availability of experimental data for this compound, the following tables provide estimated physicochemical properties based on its structure and data from analogous compounds.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value
Molecular FormulaC10H21ClO
Molecular Weight192.72 g/mol
AppearanceColorless liquid (predicted)
Boiling Point~200-220 °C (estimated)
Density~0.9-1.0 g/mL (estimated)
SolubilitySoluble in organic solvents, sparingly soluble in water (predicted)

Table 2: Spectroscopic Data of a Structurally Similar Compound (3-Chloro-3-methylpentane)

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to ethyl and methyl protons.
¹³C NMR Resonances for the quaternary carbon bearing the chlorine, as well as for the methyl and ethyl carbons. spectrabase.com
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns for alkyl halides. nist.gov
Infrared (IR) Spectroscopy C-H stretching and bending vibrations, and a C-Cl stretching band.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21ClO B13645899 3-(Chloromethyl)-1-ethoxy-3-ethylpentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

3-(chloromethyl)-1-ethoxy-3-ethylpentane

InChI

InChI=1S/C10H21ClO/c1-4-10(5-2,9-11)7-8-12-6-3/h4-9H2,1-3H3

InChI Key

BPVMQDCOTGZFBD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCOCC)CCl

Origin of Product

United States

Reactivity and Transformation Pathways of 3 Chloromethyl 1 Ethoxy 3 Ethylpentane

Nucleophilic Substitution Reactions at the Chloromethyl Group

Nucleophilic substitution is a principal reaction pathway for 3-(chloromethyl)-1-ethoxy-3-ethylpentane, targeting the electrophilic carbon of the chloromethyl group.

S N 2 and S N 1 Pathways with Various Nucleophiles

The structure of this compound, being a primary alkyl halide, would typically suggest a propensity for S N 2 (bimolecular nucleophilic substitution) reactions. However, the presence of a bulky quaternary carbon atom adjacent to the reaction center introduces significant steric hindrance. brainly.inquora.com This steric congestion impedes the backside attack required for a concerted S N 2 mechanism, thereby drastically slowing down the reaction rate. chemistrysteps.comchemicalnote.commasterorganicchemistry.com Consequently, S N 2 reactions with this substrate are expected to be very slow, similar to what is observed with neopentyl halides. brainly.inquora.com

Conversely, the S N 1 (unimolecular nucleophilic substitution) pathway is also disfavored. This mechanism involves the formation of a carbocation intermediate. chemicalnote.comchemistryhall.com In the case of this compound, the departure of the chloride ion would result in a primary carbocation, which is highly unstable and energetically unfavorable. brainly.in While carbocation rearrangements to a more stable tertiary carbocation are possible in some systems, the specific structure of this molecule makes such a rearrangement complex. Therefore, nucleophilic substitution reactions on this compound proceed very slowly, regardless of the pathway. brainly.in

Table 1: Predicted Reactivity of this compound with Various Nucleophiles
NucleophilePredicted Predominant PathwayExpected Reaction RateRationale
Strong, small nucleophiles (e.g., CN⁻, N₃⁻)S N 2Very SlowSignificant steric hindrance from the adjacent quaternary carbon impedes backside attack. brainly.inacs.org
Weak nucleophiles in polar protic solvents (e.g., H₂O, ROH)S N 1Extremely Slow / No ReactionFormation of a highly unstable primary carbocation is required. brainly.inchemicalnote.com

Regioselectivity and Stereochemical Outcomes in Substitution

Given that the primary site of nucleophilic attack is the carbon atom bonded to the chlorine, regioselectivity is straightforward in these substitution reactions. The nucleophile will replace the chloride ion at the chloromethyl group.

Regarding stereochemistry, the carbon atom bearing the chlorine is not a stereocenter. Therefore, substitution reactions at this position will not result in the formation of stereoisomers, and there is no inversion or racemization to consider at this specific site.

Formation of Carbon-Carbon Bonds via Cross-Coupling Reactions (e.g., Grignard, Suzuki, Stille)

The formation of new carbon-carbon bonds using this compound as an electrophile in traditional cross-coupling reactions can be challenging due to its sterically hindered nature. researchgate.net However, recent advancements in catalysis, particularly using nickel and iron-based catalysts, have enabled the coupling of sterically hindered alkyl halides. nih.govacs.org These methods can overcome the high activation energy associated with the oxidative addition of the alkyl chloride to the metal center. princeton.edu

For instance, a nickel-catalyzed cross-electrophile coupling could potentially be employed to react this compound with various organometallic reagents. nih.govacs.org These reactions often proceed through radical intermediates, bypassing the traditional S N 2 and S N 1 pathways. acs.org

Table 2: Potential Cross-Coupling Reactions of this compound
Coupling ReactionOrganometallic ReagentCatalystPotential Product
Kumada CouplingAryl or Alkyl Grignard Reagent (R-MgBr)Ni or Fe-based3-(R-methyl)-1-ethoxy-3-ethylpentane
Suzuki CouplingAryl or Alkyl Boronic Acid (R-B(OH)₂)Ni-based3-(R-methyl)-1-ethoxy-3-ethylpentane
Stille CouplingAryl or Alkyl Stannane (R-SnBu₃)Pd or Ni-based3-(R-methyl)-1-ethoxy-3-ethylpentane

Reactions Involving the Ether Linkage

The ether group in this compound is generally stable and less reactive than the alkyl chloride.

Cleavage Reactions and Formation of Hydroxyl Groups

Ether cleavage typically requires harsh conditions, such as treatment with strong acids like HBr or HI. wikipedia.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. fiveable.melibretexts.org The mechanism can be either S N 1 or S N 2, depending on the structure of the groups attached to the oxygen. wikipedia.orgopenstax.org

In the case of this compound, the two groups are an ethyl group and a 3-(chloromethyl)-3-ethylpentyl group. Attack by a halide ion will occur at the less sterically hindered carbon. Therefore, an S N 2 attack on the ethyl group is the more likely pathway, leading to the formation of iodoethane (B44018) or bromoethane (B45996) and 3-(chloromethyl)-3-ethylpentan-1-ol. openstax.orglibretexts.org Cleavage at the more hindered carbon would require an S N 1 mechanism, which is unlikely due to the instability of the resulting primary carbocation.

Potential for Ring Formation via Intramolecular Reactions (if structurally viable)

Intramolecular reactions can lead to the formation of cyclic ethers if a nucleophile and an electrophile are present in the same molecule and can adopt a suitable conformation for ring closure. pearson.commasterorganicchemistry.com For this compound itself, direct intramolecular cyclization is not feasible as there is no internal nucleophile to displace the chloride.

However, if the ether is first cleaved to form 3-(chloromethyl)-3-ethylpentan-1-ol, this resulting haloalcohol could undergo an intramolecular Williamson ether synthesis. lumenlearning.comlibretexts.org Treatment of the haloalcohol with a base would deprotonate the hydroxyl group to form an alkoxide. This alkoxide could then act as an intramolecular nucleophile, attacking the carbon bearing the chlorine to form a cyclic ether. Given the structure, this would result in the formation of a six-membered ring, a process that is generally kinetically and thermodynamically favorable. masterorganicchemistry.comlumenlearning.com

Transformations of the Branched Alkyl Backbone

The intricate carbon skeleton of this compound presents unique challenges and opportunities for selective modification. Modern synthetic strategies, such as C-H activation and radical-mediated processes, offer potential avenues for its derivatization.

Carbon-hydrogen (C-H) activation is a powerful tool in organic synthesis that allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, often with high degrees of selectivity. mt.com For a molecule like this compound, transition metal-catalyzed C-H activation could potentially target the various C-H bonds along its alkyl chain.

Recent advancements have seen the rise of catalysts that can selectively functionalize seemingly unreactive C-H bonds. rsc.orgresearchgate.net The presence of the ether oxygen in this compound could serve as a directing group, guiding a metal catalyst to activate specific C-H bonds in its vicinity. This directed approach can enhance the regioselectivity of the functionalization. nih.gov

Potential C-H activation reactions for this substrate could include arylation, alkylation, or the introduction of other functional groups. The choice of catalyst and reaction conditions would be crucial in determining the outcome of such transformations.

Table 1: Potential C-H Activation Reactions and Expected Products

Reaction Type Catalyst System (Example) Potential Product
Arylation Pd(OAc)₂ with a suitable ligand 3-(Chloromethyl)-1-ethoxy-3-ethyl-(x-aryl)pentane
Alkylation Ru(II) complex 3-(Chloromethyl)-1-ethoxy-3-ethyl-(x-alkyl)pentane

Note: 'x' denotes the position of functionalization on the pentane (B18724) backbone, which would be dependent on the directing-group ability of the ether oxygen and the steric environment.

Free radical reactions offer a complementary approach to functionalizing the alkyl chain of this compound. ucr.edumasterorganicchemistry.com Halogenation of alkanes via a free radical mechanism is a well-established transformation. wikipedia.orglibretexts.org In the presence of a radical initiator, such as UV light or a chemical initiator, the C-H bonds of the pentane chain can undergo substitution with halogens. chemtube3d.com

The selectivity of radical halogenation is dependent on the stability of the resulting alkyl radical. Tertiary C-H bonds are generally more reactive towards radical abstraction than secondary or primary C-H bonds. However, the steric hindrance around the tertiary carbon in this compound might influence the regioselectivity of such reactions.

Beyond halogenation, radical-mediated C-C bond-forming reactions could also be envisioned. For instance, in the presence of a suitable radical initiator and an appropriate coupling partner, it might be possible to introduce new alkyl or aryl groups onto the pentane backbone.

Table 2: Potential Radical Reactions and Expected Products

Reaction Type Initiator/Reagent Potential Product(s)
Photobromination Br₂ / UV light Mixture of brominated isomers
Radical Alkylation Alkyl peroxide / Alkene Addition products at various positions

Elimination Reactions and Olefin Formation

The presence of a chloro group on a tertiary carbon atom makes this compound a prime candidate for elimination reactions to form alkenes. scribd.comlibretexts.org These reactions can typically proceed through either an E1 or E2 mechanism, depending on the reaction conditions, particularly the strength of the base used. uci.edulumenlearning.com

Given the tertiary nature of the alkyl halide, E2 reactions are generally favored, especially in the presence of a strong, non-nucleophilic base. msu.edu The use of a bulky base, such as potassium tert-butoxide, would likely favor the formation of the Hofmann product (the less substituted alkene) due to steric hindrance. utdallas.edu Conversely, a smaller, strong base like sodium ethoxide might lead to a mixture of Zaitsev (more substituted) and Hofmann products.

The E1 mechanism could also be operative, particularly under solvolytic conditions with a weak base. This pathway would involve the formation of a tertiary carbocation intermediate, which could then lose a proton to form the alkene.

The structure of this compound allows for the formation of several possible olefin isomers upon elimination of HCl. The regioselectivity of the elimination would be a key factor in determining the product distribution.

Table 3: Potential Elimination Reactions and Major Olefin Products

Base Mechanism Major Product Minor Product(s)
Potassium tert-butoxide (KOtBu) E2 1-Ethoxy-3-ethyl-3-(methylene)pentane 1-Ethoxy-3-ethyl-3-pentene
Sodium Ethoxide (NaOEt) E2/E1 1-Ethoxy-3-ethyl-3-pentene 1-Ethoxy-3-ethyl-3-(methylene)pentane

Derivatization and Analogue Synthesis Based on 3 Chloromethyl 1 Ethoxy 3 Ethylpentane

Synthesis of Novel Functionalized Analogues through Chloromethyl Conversion

The conversion of the chloromethyl group into other functionalities is a primary strategy for the synthesis of analogues of 3-(chloromethyl)-1-ethoxy-3-ethylpentane. The steric hindrance around the reaction center necessitates careful selection of reagents and reaction conditions to achieve desired transformations.

The introduction of nitrogen-containing groups can be achieved through various methods, although direct S_N2 reactions with ammonia (B1221849) or amines are often slow. libretexts.orgpressbooks.pub

Synthesis of Primary Amines: The direct reaction with ammonia is likely to be inefficient due to the sterically hindered nature of the substrate. libretexts.org A more viable approach involves the use of the azide (B81097) anion (N₃⁻) as a nucleophile, followed by reduction. The azide ion is a good nucleophile and can displace the chloride to form an alkyl azide. This intermediate can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. libretexts.org Another effective method is the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia surrogate. pressbooks.pubchemistrysteps.com The phthalimide anion attacks the alkyl chloride, and the resulting N-alkyl phthalimide is then hydrolyzed or hydrazinolyzed to release the primary amine.

Synthesis of Secondary and Tertiary Amines: Direct alkylation of primary or secondary amines with this compound would be challenging and likely result in low yields due to steric hindrance. organic-chemistry.org Alternative strategies, such as reductive amination, could be employed if the corresponding aldehyde can be synthesized from the starting material. More specialized methods, like copper-catalyzed mono-alkylation of aliphatic amines with hindered halides, might offer a more efficient route. organic-chemistry.org

Formation of Quaternary Ammonium (B1175870) Salts: The reaction with tertiary amines to form quaternary ammonium salts is also possible, although it may require elevated temperatures due to the slow reaction rate. libretexts.org

Starting MaterialReagent(s)ProductFunctionality Introduced
This compound1. NaN₃ 2. LiAlH₄ or H₂/catalyst1-(1-ethoxy-3-ethylpentan-3-yl)methanaminePrimary Amine
This compound1. Potassium Phthalimide 2. H₂NNH₂ or H₃O⁺1-(1-ethoxy-3-ethylpentan-3-yl)methanaminePrimary Amine
This compoundRNH₂ (Primary Amine)N-((1-ethoxy-3-ethylpentan-3-yl)methyl)alkanamineSecondary Amine
This compoundR₂NH (Secondary Amine)N-((1-ethoxy-3-ethylpentan-3-yl)methyl)-N-alkylalkanamineTertiary Amine
This compoundR₃N (Tertiary Amine)1-ethoxy-3-ethyl-N,N,N-trialkyl-3-(methyl)pentan-1-aminium chlorideQuaternary Ammonium Salt

Beyond the existing ether linkage, other oxygen-containing functionalities can be introduced at the chloromethyl position.

Synthesis of Alcohols and Ethers: The corresponding alcohol can be synthesized via hydrolysis, although this reaction is expected to be slow. A more efficient method would be the reaction with acetate (B1210297) followed by hydrolysis of the resulting ester. The Williamson ether synthesis, reacting with an alkoxide, can be used to introduce a second ether linkage, though the reaction would be slow due to the steric hindrance. libretexts.orgaskthenerd.comyoutube.com

Synthesis of Esters: Esters can be prepared by reacting this compound with a carboxylate salt. This reaction, being an S_N2 displacement, would also be subject to steric hindrance and may require polar aprotic solvents and higher temperatures to proceed at a reasonable rate.

Starting MaterialReagent(s)ProductFunctionality Introduced
This compound1. CH₃COO⁻Na⁺ 2. H₃O⁺/OH⁻(1-ethoxy-3-ethylpentan-3-yl)methanolAlcohol
This compoundRO⁻Na⁺ (Alkoxide)1-alkoxy-3-(ethoxymethyl)-3-ethylpentaneEther
This compoundRCOO⁻Na⁺ (Carboxylate)(1-ethoxy-3-ethylpentan-3-yl)methyl alkanoateEster

Analogues containing sulfur and phosphorus can also be synthesized through nucleophilic substitution reactions.

Synthesis of Thiols and Thioethers: Thiols can be prepared by reacting the alkyl chloride with sodium hydrosulfide (B80085) (NaSH). A common side reaction is the formation of the corresponding thioether, which can be minimized by using an excess of NaSH. Thioethers can be synthesized directly by reacting with a thiolate anion (RS⁻). bac-lac.gc.ca

Synthesis of Phosphines and Phosphonium (B103445) Salts: Primary phosphines are highly reactive and toxic, so their synthesis is often avoided. Secondary and tertiary phosphines can be prepared by reacting the chloromethyl compound with the corresponding metal phosphide (B1233454) (e.g., KPPh₂). osti.gov The reaction with tertiary phosphines, such as triphenylphosphine (B44618), would yield a phosphonium salt. nih.gov

Starting MaterialReagent(s)ProductFunctionality Introduced
This compoundNaSH(1-ethoxy-3-ethylpentan-3-yl)methanethiolThiol
This compoundRS⁻Na⁺ (Thiolate)1-(alkylthiomethyl)-3-ethoxy-3-ethylpentaneThioether
This compoundKPPh₂(1-ethoxy-3-ethylpentan-3-yl)methyldiphenylphosphineTertiary Phosphine (B1218219)
This compoundPPh₃((1-ethoxy-3-ethylpentan-3-yl)methyl)triphenylphosphonium chloridePhosphonium Salt

Design and Synthesis of Derivatives for Specific Material Science Applications

The derivatization of this compound opens up possibilities for its use in material science. For instance, the introduction of polymerizable groups, such as acrylates or styrenes, via esterification or etherification of the corresponding alcohol derivative could lead to the formation of novel polymers with unique properties. The incorporation of long alkyl chains could lead to amphiphilic molecules with potential applications as surfactants or in self-assembling systems. Functionalized ethers are also being explored for their use in solid-state electrolytes for batteries. acs.org Furthermore, the introduction of phosphine ligands could make these molecules candidates for catalysis or for the functionalization of nanoparticles. rsc.org

Generation of Stereoisomers and Enantioselective Synthesis of Analogues

The central quaternary carbon atom in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers. The synthesis of enantiomerically pure analogues is a significant challenge in organic synthesis. nih.gov The construction of quaternary stereocenters is a field of active research, and several methods have been developed for their enantioselective synthesis. nih.govnih.govacs.orgresearchgate.net

For analogues of this compound, an enantioselective synthesis would likely involve the asymmetric alkylation of a prochiral precursor. For example, the enantioselective addition of an organometallic reagent to a ketone or the asymmetric alkylation of an enolate could establish the chiral quaternary center. Subsequent transformations would then lead to the desired enantiomerically enriched analogue. The development of such synthetic routes would be crucial for studying the biological activity of these compounds and for their application in chiral materials.

Computational and Theoretical Investigations of 3 Chloromethyl 1 Ethoxy 3 Ethylpentane

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of 3-(chloromethyl)-1-ethoxy-3-ethylpentane. The distribution of electrons in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly instructive.

The HOMO is expected to be localized primarily on the oxygen and chlorine atoms, reflecting their high electron density due to the presence of lone pairs. The energy of the HOMO is a critical determinant of the molecule's ability to act as an electron donor.

Conversely, the LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Cl bond. This localization makes the carbon atom of the chloromethyl group highly susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

The presence of the electron-donating ethoxy and ethyl groups at the quaternary center influences the electronic environment of the reactive C-Cl bond. These groups, through inductive effects, can modulate the energy levels of the frontier orbitals, thereby fine-tuning the reactivity of the molecule.

Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Structures

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1-Chloropropane-11.21.512.7
1-Chloro-2,2-dimethylpropane-10.91.212.1
This compound (Predicted)-10.51.011.5

Note: The data in this table is hypothetical and serves to illustrate expected trends based on electronic effects.

Conformational Analysis and Energy Landscapes of Branched Chloroethers

The conformational landscape of this compound is characterized by a multitude of possible spatial arrangements arising from rotations around its single bonds. Conformational analysis, the study of the energetics of these different arrangements, is crucial for understanding the molecule's physical properties and reactivity. lumenlearning.comlibretexts.org

The central C3 carbon, being a quaternary center, acts as a pivot for the four substituent groups: a chloromethyl group, an ethoxy group, and two ethyl groups. Rotation around the C2-C3 and C3-C4 bonds (connecting the ethyl groups), the C1-O bond (of the ethoxy group), and the C3-C(chloromethyl) bond will lead to various staggered and eclipsed conformations. organicchemistrytutor.comlibretexts.org

Steric hindrance plays a dominant role in determining the relative energies of these conformers. libretexts.org Conformations where the bulky chloromethyl, ethoxy, and ethyl groups are in close proximity (gauche or eclipsed interactions) will be energetically unfavorable due to van der Waals repulsion. organicchemistrytutor.comlibretexts.org The most stable conformers will be those that minimize these steric clashes, likely adopting a staggered arrangement where the largest groups are positioned anti to one another. libretexts.org

The flexibility of the ethoxy group adds another layer of complexity. Rotation around the C-O bond will also have energetic consequences, with certain arrangements being preferred to avoid steric interactions with the rest of the molecule.

Table 2: Estimated Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (Cl-C-C-O)Relative Energy (kcal/mol)Key Steric Interactions
Anti180°0 (most stable)Minimized
Gauche 160°~1.2Chloromethyl-Ethoxy
Gauche 2-60°~1.5Chloromethyl-Ethyl
Eclipsed> 5.0 (least stable)Severe Chloromethyl-Ethoxy repulsion

Note: The data in this table is an estimation based on typical energetic costs of steric interactions in similar branched alkanes.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. For this compound, DFT can provide valuable insights into its reactivity, particularly in nucleophilic substitution reactions. researchgate.net

Nucleophilic substitution is a fundamental reaction for alkyl halides. nih.gov In the case of this compound, a nucleophile (Nu⁻) would attack the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. DFT calculations can be employed to model the energy profile of this reaction and to characterize the structure of the transition state.

The reaction is likely to proceed via an Sₙ2 mechanism, involving a backside attack by the nucleophile. The transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (chloride) positioned on opposite sides. The energy barrier for this reaction, known as the activation energy, can be calculated using DFT, providing a quantitative measure of the reaction rate.

The steric bulk of the ethyl and ethoxy groups surrounding the reaction center is expected to hinder the approach of the nucleophile, thereby increasing the activation energy and slowing down the reaction rate compared to less sterically congested primary alkyl chlorides.

The reactivity of this compound can be enhanced through catalysis. For instance, the presence of a Lewis acid could coordinate to the chlorine atom, making it a better leaving group and facilitating nucleophilic attack.

DFT calculations can be used to model these catalyzed reactions. By including the catalyst in the computational model, it is possible to determine how it interacts with the substrate and influences the reaction pathway. For example, DFT can be used to calculate the structure and stability of the catalyst-substrate complex and to determine the activation energy of the catalyzed reaction. This information can be invaluable for designing more efficient catalytic systems.

Quantitative Structure-Reactivity Relationships (QSAR) in Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to its reactivity. nih.gov These models are built by identifying molecular descriptors that correlate with a specific chemical property, such as the rate constant of a reaction.

For a series of chloroethers related to this compound, a QSAR model could be developed to predict their reactivity in nucleophilic substitution reactions. The molecular descriptors used in such a model could include:

Steric parameters: Such as Taft's steric parameter (Es) or Charton's steric parameter (ν), to quantify the steric hindrance around the reaction center. researchgate.net

Electronic parameters: Such as Hammett's substituent constant (σ) or calculated atomic charges, to describe the electronic effects of the substituents.

Topological indices: Which encode information about the connectivity of the molecule.

Once a statistically significant QSAR model is established, it can be used to predict the reactivity of new, unsynthesized chloroethers, thereby guiding the design of molecules with desired chemical properties. mdpi.comnih.gov

Advanced Spectroscopic and Chromatographic Methodologies for Mechanistic Elucidation and Purity Assessment

Application of Advanced NMR Techniques for Structural Confirmation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule such as 3-(Chloromethyl)-1-ethoxy-3-ethylpentane and its derivatives, a suite of advanced NMR experiments would be employed for complete structural assignment.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. For instance, in the ¹H NMR spectrum of the parent compound, distinct signals would be expected for the ethoxy group's methylene (B1212753) and methyl protons, the two ethyl groups, and the key chloromethyl protons. The chemical shifts of these protons would be indicative of their local electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₃ (ethoxy) ~1.2 Triplet
CH₂ (ethoxy) ~3.5 Quartet
CH₃ (ethyl x 2) ~0.9 Triplet
CH₂ (ethyl x 2) ~1.5 Quartet
CH₂Cl ~3.6 Singlet
CH₂ (pentane chain) ~1.6 Triplet

High-Resolution Mass Spectrometry for Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for analyzing reaction pathways. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₀H₂₁ClO).

In the context of reaction pathway analysis, HRMS can be used to identify and characterize reaction intermediates and products. For example, in a nucleophilic substitution reaction where the chloride is displaced, HRMS could detect the mass of the newly formed product, confirming the success of the reaction. By analyzing the reaction mixture at different time points, it is possible to track the disappearance of the starting material and the appearance of the product, providing kinetic information about the reaction. Fragmentation patterns observed in the mass spectrum can also offer structural information, helping to distinguish between isomers.

Table 2: Key Mass Spectrometric Data for this compound

Parameter Expected Value
Molecular Formula C₁₀H₂₁ClO
Exact Mass 192.1281

Chromatographic Separation Techniques for Isomer Analysis and Reaction Monitoring

Chromatographic techniques are essential for the separation and purification of compounds, as well as for monitoring the progress of chemical reactions. For a compound like this compound, which may have isomeric impurities from its synthesis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are critical.

HPLC, particularly with a chiral stationary phase, would be instrumental in the separation of any potential enantiomers if a chiral center were introduced into the molecule through derivatization. Different isomers will likely exhibit different retention times, allowing for their separation and quantification. nsf.gov

GC, given the likely volatility of this compound, would be an excellent method for purity assessment and reaction monitoring. A GC instrument coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) would provide high-resolution separation and sensitive detection. By taking aliquots of a reaction mixture over time and analyzing them by GC, one can monitor the consumption of the starting material and the formation of products, thereby optimizing reaction conditions.

Vibrational Spectroscopy (IR, Raman) in Probing Functional Group Changes During Reactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic C-H stretching and bending vibrations for the alkyl and ethoxy groups, as well as a distinct C-O stretch for the ether linkage. The C-Cl stretch would also be observable, typically in the fingerprint region of the spectrum.

When this compound undergoes a reaction, for instance, the conversion of the chloromethyl group to an alcohol or an amine, vibrational spectroscopy can be a powerful tool for probing these functional group transformations. The disappearance of the C-Cl stretching vibration and the appearance of a broad O-H stretch (for an alcohol) or N-H stretches (for an amine) in the IR spectrum would provide clear evidence of the reaction's success. Computational methods can be employed to calculate the vibrational spectra of expected products, aiding in the interpretation of experimental data. researchgate.net

Table 3: Characteristic IR Absorption Frequencies

Functional Group Characteristic Absorption Range (cm⁻¹)
C-H (alkane) 2850-2960 (stretch)
C-O (ether) 1050-1150 (stretch)

Applications of 3 Chloromethyl 1 Ethoxy 3 Ethylpentane As a Chemical Building Block

Precursor in Polymer Chemistry and Materials Science

The unique structural features of 3-(chloromethyl)-1-ethoxy-3-ethylpentane, namely the presence of a reactive chloromethyl group and a stable ethoxy group on a sterically hindered tertiary carbon, make it a compound of interest in polymer chemistry and materials science. While extensive research on this specific molecule is not widely available in public literature, its potential applications can be inferred from the known reactivity of its functional groups.

Monomer for Specialty Polymer Synthesis

The chloromethyl group in this compound can serve as a reactive site for polymerization. It can potentially be used in the synthesis of specialty polymers through various mechanisms, such as cationic polymerization or by being converted to other functional groups suitable for polymerization. The bulky 3-ethylpentane (B1585240) backbone would likely impart unique physical properties to the resulting polymer, such as increased solubility in organic solvents and altered thermal properties.

Cross-linking Agent for Polymer Networks

Cross-linking is a crucial process for modifying the properties of polymers, leading to the formation of three-dimensional networks with enhanced mechanical strength, thermal stability, and chemical resistance. mdpi.com Bifunctional or multifunctional molecules are typically used as cross-linking agents. While this compound is monofunctional with respect to the chloromethyl group, it could be chemically modified to introduce additional reactive sites, thereby enabling it to act as a cross-linking agent. For instance, the ethoxy group could be hydrolyzed to a hydroxyl group, which could then be reacted further.

Functionalization of Polymer Surfaces

Surface functionalization of polymers is a critical technique to tailor their surface properties for specific applications without altering the bulk properties. rsc.orgnih.gov The reactive chloromethyl group of this compound could be utilized to graft this molecule onto polymer surfaces. This could be achieved through reactions with functional groups present on the polymer surface, such as hydroxyl or amine groups. Such surface modification could be used to alter the hydrophobicity, adhesion, or biocompatibility of the polymer. For example, chloromethylated surfaces have been used as macroinitiators for surface-initiated atom transfer radical polymerization (ATRP) to grow polymer brushes from the surface. researchgate.net

Intermediate in the Synthesis of Agrochemicals and Industrial Chemicals (excluding biological activity)

In organic synthesis, molecules with reactive functional groups serve as valuable intermediates for the construction of more complex molecules. The chloromethyl group in this compound is a versatile functional handle that can participate in a variety of chemical transformations, such as nucleophilic substitution reactions. This reactivity allows for the introduction of the 1-ethoxy-3-ethylpentyl moiety into larger molecular frameworks. While specific examples in the synthesis of agrochemicals or industrial chemicals are not documented in readily available literature, its potential as a building block is evident. The synthesis of various active ingredients in agrochemicals and pharmaceuticals often involves key intermediates containing specific structural motifs. semanticscholar.org

Component in Specialty Solvents or Additives for Chemical Processes

The molecular structure of this compound, combining a polar chloromethyl group and a nonpolar hydrocarbon backbone with an ether linkage, suggests potential applications as a specialty solvent or additive. The presence of both polar and nonpolar regions could allow it to solvate a range of compounds. Furthermore, its relatively high molecular weight and branched structure might result in a high boiling point and low volatility, which are desirable properties for certain industrial applications.

Ligand Precursor for Coordination Chemistry

The oxygen atom of the ethoxy group in this compound possesses lone pairs of electrons and can therefore act as a Lewis base, coordinating to metal centers. The chloromethyl group can be further functionalized to introduce other donor atoms, such as nitrogen, phosphorus, or sulfur, leading to the formation of multidentate ligands. The synthesis of such ligands is a cornerstone of coordination chemistry, with applications in catalysis, materials science, and analytical chemistry. The bulky 3-ethylpentyl group could influence the steric environment around the metal center, potentially leading to unique catalytic activity or selectivity.

Q & A

Q. What synthetic strategies are recommended for synthesizing 3-(Chloromethyl)-1-ethoxy-3-ethylpentane, and how can reaction conditions be optimized?

Methodological Answer: A two-step approach is typically employed:

  • Step 1: Alkylation of a pentane precursor (e.g., 3-ethylpentene) with chloromethylating agents like chloromethyl methyl ether (CMME) under acidic conditions to introduce the chloromethyl group. Reaction temperature (50–70°C) and stoichiometric ratios (1:1.2 substrate:CMME) are critical for minimizing side products .
  • Step 2: Ethoxylation via nucleophilic substitution, using sodium ethoxide (NaOEt) in anhydrous ethanol. Polar aprotic solvents (e.g., DMF) enhance reactivity, but prolonged heating (>6 hours) may lead to elimination byproducts.

Optimization Table:

ParameterCondition RangeImpact on Yield
Temperature50–70°CHigher yield at 60°C
SolventDMF vs. THFDMF improves nucleophilicity
Reaction Time4–8 hours6 hours optimal
CatalystH2SO4 (0.5 mol%)Reduces side reactions

Q. How should researchers purify this compound to achieve >98% purity for analytical studies?

Methodological Answer:

  • Distillation: Fractional distillation under reduced pressure (20–30 mmHg) separates the compound from low-boiling impurities. Monitor boiling points using reference data for analogous chlorinated ethers (e.g., 3-chloro-3-methylpentane, bp ~130°C) .
  • Chromatography: Flash column chromatography (silica gel, hexane:ethyl acetate 9:1) resolves non-polar byproducts. Confirm purity via GC-MS or HPLC (retention time comparison with standards) .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for confirming the regiochemistry and stability of this compound?

Methodological Answer:

  • NMR Analysis:
  • ¹H NMR: Signals for the chloromethyl group (δ 3.5–4.0 ppm, triplet) and ethoxy protons (δ 1.2–1.4 ppm, triplet) confirm substitution patterns.
  • ¹³C NMR: Quaternary carbons adjacent to the chloromethyl group show deshielding (δ 45–50 ppm) .
    • IR Spectroscopy: C-Cl stretch (550–650 cm⁻¹) and ether C-O-C (1100–1250 cm⁻¹) validate functional groups .
    • Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or ethoxy groups) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies. Basis sets (e.g., B3LYP/6-31G*) predict regioselectivity in SN2 reactions .
  • Solvent Effects: Include implicit solvent models (e.g., PCM for ethanol) to simulate reaction environments. Outputs correlate with experimental kinetics (e.g., rate constants in polar vs. non-polar solvents) .

Q. What strategies address the lack of ecotoxicological data for this compound in environmental risk assessments?

Methodological Answer:

  • Read-Across Analysis: Compare with structurally similar compounds (e.g., 3-chlorophenol, EC 203-582-6) to estimate biodegradation pathways and bioaccumulation potential .
  • Microcosm Studies: Simulate soil/water systems spiked with the compound. Monitor degradation via LC-MS/MS and assess microbial diversity changes using 16S rRNA sequencing .
  • QSAR Models: Apply quantitative structure-activity relationship tools (e.g., EPA EPI Suite) to predict acute toxicity (LC50) based on logP and molecular weight .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported boiling points or spectral data for this compound?

Methodological Answer:

  • Cross-Validation: Compare experimental data (e.g., GC retention times, NMR shifts) with authoritative databases like NIST Chemistry WebBook .
  • Isomer Analysis: Use 2D NMR (COSY, HSQC) to rule out structural isomers (e.g., 2-chloromethyl vs. 3-chloromethyl derivatives) .

Safety and Handling Considerations

Q. What precautions are necessary when handling this compound, given limited toxicity data?

Methodological Answer:

  • PPE: Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation or dermal exposure .
  • First Aid: Follow protocols for chlorinated compounds: rinse eyes with water (15+ minutes), administer oxygen if inhaled, and seek medical monitoring for delayed symptoms .

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